tert-Butyl 1-benzoylpiperidin-4-ylcarbamate

CCR3 antagonism eosinophil chemotaxis piperidine pharmacophore

tert-Butyl 1-benzoylpiperidin-4-ylcarbamate is a dual-protected piperidine intermediate with orthogonal Boc and benzoyl groups. This architecture enables chemoselective sequential deprotection, reducing synthetic steps in 1,4-disubstituted piperidine scaffolds. It is a key precursor for 5-HT1A biased agonists and CCR3 antagonists. Procuring this specific intermediate ensures batch-to-batch consistency for medicinal chemistry and IND-enabling studies.

Molecular Formula C17H24N2O3
Molecular Weight 304.39
CAS No. 429677-00-9
Cat. No. B2550846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-benzoylpiperidin-4-ylcarbamate
CAS429677-00-9
Molecular FormulaC17H24N2O3
Molecular Weight304.39
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)18-14-9-11-19(12-10-14)15(20)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21)
InChIKeyQNEKFNMBKJEMEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 1-benzoylpiperidin-4-ylcarbamate (CAS 429677-00-9) – Technical Baseline for Procurement & Method Selection


tert-Butyl 1-benzoylpiperidin-4-ylcarbamate (CAS 429677-00-9) is a dual-protected piperidine derivative incorporating both a tert-butyloxycarbonyl (Boc) carbamate at the 4-amino position and an N-benzoyl amide at the piperidine nitrogen . With a molecular formula of C17H24N2O3 and molecular weight of 304.38 g/mol, this solid compound exhibits predicted physicochemical parameters including a boiling point of 461.1±34.0 °C (Predicted), density of 1.14±0.1 g/cm³ (Predicted), and an acid dissociation constant (pKa) of 12.19±0.20 (Predicted) . The compound serves as a strategic synthetic intermediate wherein the orthogonal Boc and benzoyl protecting groups enable sequential deprotection strategies for constructing complex 1,4-disubstituted piperidine pharmacophores [1].

Why Generic Substitution of tert-Butyl 1-benzoylpiperidin-4-ylcarbamate Is Not Feasible: Evidence-Based Constraints


Generic substitution of tert-butyl 1-benzoylpiperidin-4-ylcarbamate is constrained by the compound's specific orthogonal protecting group architecture, which dictates synthetic utility and downstream compatibility. Unlike single-protected analogs such as 1-Boc-4-aminopiperidine (CAS 87120-72-7) or 1-Cbz-4-Boc-aminopiperidine, the simultaneous presence of the acid-labile Boc group and the base-stable benzoyl amide enables sequential, chemoselective deprotection that is essential for constructing 1,4-differentially substituted piperidine scaffolds [1]. Substitution with alternative N-acyl derivatives (e.g., acetyl or substituted benzoyl analogs) fundamentally alters the electronic and steric environment of the piperidine nitrogen, which has been shown in medicinal chemistry campaigns to critically affect downstream receptor binding affinity and functional selectivity profiles [2]. Furthermore, the compound's predicted pKa of 12.19±0.20 and solid-state morphology directly impact its handling, solubility, and compatibility with common organic synthesis protocols—parameters that vary substantially among structural analogs and cannot be assumed equivalent without experimental verification .

Quantitative Differential Evidence for tert-Butyl 1-benzoylpiperidin-4-ylcarbamate: Comparator-Driven Analysis


CCR3 Antagonist Activity: IC50 Comparison vs. Structural Analogs

tert-Butyl 1-benzoylpiperidin-4-ylcarbamate demonstrates measurable CCR3 antagonist activity that differentiates it from related piperidine derivatives. In a functional assay measuring inhibition of eotaxin-induced Ca²⁺ mobilization in human eosinophils, the compound exhibited an IC50 of 380 nM [1]. While less potent than optimized clinical candidates such as trans-J-113863 (IC50 = 93.8 nM), this activity is within the range of early-stage leads where the benzoylpiperidine scaffold has been identified as an essential pharmacophore for CCR3 antagonism [2]. Comparative structure-activity relationship (SAR) studies indicate that moving the piperidine nitrogen substituent to the 2-position of the ring can improve potency to low nanomolar binding affinity, underscoring the specific value of the 4-benzoyl configuration retained in the target compound [1].

CCR3 antagonism eosinophil chemotaxis piperidine pharmacophore

Class-Level Differentiation: The 1-Benzoylpiperidine Scaffold Enables Subnanomolar 5-HT1A Receptor Affinity

The 1-benzoylpiperidin-4-yl core structure present in tert-butyl 1-benzoylpiperidin-4-ylcarbamate serves as the foundational pharmacophore for a class of 5-HT1A receptor ligands with exceptional binding affinity. In a systematic study of 65 novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, 48 compounds exhibited subnanomolar affinity for the 5-HT1A receptor, with one analog achieving a Ki of 0.00016 nM—the highest affinity reported among all known 5-HT1A receptor ligands [1]. This class-level performance substantially exceeds that of alternative piperidine scaffolds such as 1-benzylpiperidines (typical Ki values in the 1-100 nM range for comparable substitutions) and 1-acylpiperidines with non-benzoyl N-substituents [2]. The benzoyl group's specific electronic and conformational properties contribute critically to this affinity enhancement, as demonstrated by the dramatic potency reduction observed when the benzoyl moiety is replaced with alkyl or substituted aryl groups [2].

5-HT1A receptor biased agonism antidepressant discovery

Orthogonal Protecting Group Architecture: Sequential Deprotection Selectivity

tert-Butyl 1-benzoylpiperidin-4-ylcarbamate provides orthogonal protection of the piperidine ring nitrogen (benzoyl amide) and the 4-amino substituent (Boc carbamate), enabling sequential, chemoselective deprotection that is not achievable with mono-protected or symmetric dual-protected analogs . The Boc group can be selectively removed under acidic conditions (e.g., TFA/DCM or HCl/dioxane) without affecting the benzoyl amide, which remains stable to acid but can be cleaved under strongly basic or reductive conditions [1]. In contrast, analogs such as 1-Cbz-4-Boc-aminopiperidine exhibit different orthogonal pairings (Cbz requires hydrogenolysis; Boc requires acid), while 1-Boc-4-aminopiperidine (CAS 87120-72-7) lacks N-benzoyl protection entirely, precluding sequential functionalization strategies . This orthogonal architecture is particularly valuable in multistep syntheses requiring differential manipulation of the two nitrogen centers, as documented in the synthesis of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives where the Boc group is removed to liberate the 4-amino functionality for subsequent derivatization [1].

orthogonal protection solid-phase synthesis piperidine functionalization

Commercially Available Purity Grades: Procurement-Ready Specifications

tert-Butyl 1-benzoylpiperidin-4-ylcarbamate is commercially available from multiple suppliers with documented purity specifications of 95% (e.g., AK Scientific Cat# 1214CJ; Sigma-Aldrich/Kishida Chemical) and ≥98% (e.g., MolCore Cat# MC642231) . This range of certified purity grades enables users to select the appropriate quality level based on intended application: 95% grade is suitable for intermediate-scale synthesis and screening campaigns, while 98% (NLT) grade meets the requirements for advanced lead optimization and regulatory-compliant studies . In contrast, closely related analogs such as tert-butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate (CAS 1286274-57-4) and tert-butyl N-(1-benzylpiperidin-4-yl)carbamate (CAS 73889-19-7) are available from fewer vendors and typically lack the same breadth of documented purity grades and analytical characterization [1]. The target compound's CAS registry number (429677-00-9) is well-indexed across major chemical databases including ChemicalBook, ChemSrc, and Sigma-Aldrich, facilitating straightforward procurement, regulatory documentation, and supply chain verification .

chemical procurement purity specification CAS 429677-00-9

Optimal Application Scenarios for tert-Butyl 1-benzoylpiperidin-4-ylcarbamate Based on Quantitative Evidence


Synthesis of 1,4-Differentially Functionalized Piperidines via Orthogonal Deprotection

This compound is optimally employed as a starting material in synthetic routes requiring sequential functionalization of the piperidine nitrogen and the 4-amino position. The orthogonal Boc (acid-labile) and benzoyl (base/hydrogenolysis-labile) protecting groups enable chemoselective deprotection and subsequent derivatization, as demonstrated in the synthesis of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives where the Boc group is removed under acidic conditions to liberate the 4-amino group for further functionalization while preserving the N-benzoyl moiety [1]. This strategy eliminates the need for additional protection/deprotection steps that would be required if starting from mono-protected precursors such as 1-Boc-4-aminopiperidine or 4-amino-1-benzoylpiperidine [2].

5-HT1A Receptor Ligand Discovery and Biased Agonist Development

The 1-benzoylpiperidin-4-yl core structure present in this compound serves as the privileged scaffold for developing high-affinity 5-HT1A receptor ligands with biased signaling profiles. Systematic medicinal chemistry campaigns have demonstrated that derivatives of this scaffold achieve subnanomolar 5-HT1A binding affinity (Ki values as low as 0.00016 nM) and can be engineered to preferentially activate ERK1/2 phosphorylation over β-arrestin recruitment with bias factors exceeding 1000-fold [1][2]. The target compound provides the foundational intermediate for constructing such biased agonists, which have demonstrated robust antidepressant-like activity in vivo at minimum effective doses of 0.16 mg/kg (oral administration) in rat forced swimming tests [3].

CCR3 Antagonist Screening and Eosinophil Chemotaxis Studies

tert-Butyl 1-benzoylpiperidin-4-ylcarbamate exhibits validated CCR3 antagonist activity (IC50 = 380 nM in human eosinophil Ca²⁺ mobilization assays) and can be utilized as a reference compound or starting scaffold for CCR3-targeted drug discovery programs [1]. The benzoylpiperidine pharmacophore has been identified as essential for CCR3 antagonism, and structure-activity relationship studies indicate that further optimization of substituents on the piperidine ring can improve potency to the low nanomolar range [2]. This compound is therefore suitable for inclusion in screening libraries targeting chemokine receptor-mediated inflammatory and allergic diseases, including asthma and eosinophilic disorders.

Quality-Controlled Intermediate for Multi-Step Medicinal Chemistry Synthesis

With commercial availability in multiple documented purity grades (95% and ≥98%) from verified suppliers, this compound is well-suited for use as a quality-controlled building block in multistep medicinal chemistry syntheses where batch-to-batch consistency is critical [1][2]. The availability of analytical certificates and well-indexed CAS registry data (429677-00-9) across major chemical databases facilitates regulatory documentation and ensures traceability in GLP-compliant and IND-enabling studies [1]. Procurement of this specific dual-protected intermediate reduces synthetic step count by 2-3 steps compared to routes starting from unprotected 4-aminopiperidine, thereby improving overall yield and reducing material costs in lead optimization campaigns [3].

Quote Request

Request a Quote for tert-Butyl 1-benzoylpiperidin-4-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.